5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS No.: 31803-12-0
Cat. No.: VC7779197
Molecular Formula: C19H15N3S
Molecular Weight: 317.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31803-12-0 |
|---|---|
| Molecular Formula | C19H15N3S |
| Molecular Weight | 317.41 |
| IUPAC Name | 3-(naphthalen-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C19H15N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23) |
| Standard InChI Key | HIUZRQOFJKBKDH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(naphthalen-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione, reflects its intricate structure . Key features include:
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A 1,2,4-triazole ring substituted at positions 3, 4, and 5.
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A naphthylmethyl group (C₁₀H₇CH₂) at position 3.
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A phenyl group (C₆H₅) at position 4.
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A thione (-S) moiety at position 5.
The molecular formula C₁₉H₁₅N₃S corresponds to a molecular weight of 317.41 g/mol . The SMILES notation Sc1nnc(Cc2cccc3ccccc23)n1-c1ccccc1 and InChI key HIUZRQOFJKBKDH-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Molecular Identifiers
Crystallographic and Spectroscopic Data
While crystallographic data (e.g., bond angles, lattice parameters) remain unpublished, the compound’s planar triazole ring and aromatic substituents suggest significant π-π stacking potential. The thione group likely participates in hydrogen bonding, influencing solubility and intermolecular interactions.
Synthesis and Production
Laboratory Synthesis
Although detailed synthetic protocols are proprietary, triazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Precursor Preparation: Reacting 1-naphthylmethylamine with phenyl isothiocyanate to form a thiourea intermediate.
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Cyclization: Treating the intermediate with hydrazine hydrate under reflux in ethanol or acetonitrile to form the triazole core.
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Purification: Recrystallization or chromatography to isolate the product .
Industrial Scalability
Industrial production emphasizes cost-effectiveness and purity. Continuous flow reactors enhance yield by optimizing reaction parameters (temperature, residence time). Automated platforms enable kilogram-scale synthesis, with purification via high-performance liquid chromatography (HPLC) .
Table 2: Synthetic Overview
| Parameter | Detail |
|---|---|
| Key Reagents | 1-Naphthylmethylamine, phenyl isothiocyanate, hydrazine hydrate |
| Solvent | Ethanol, acetonitrile |
| Temperature | Reflux (~78°C for ethanol) |
| Purification Methods | Recrystallization, column chromatography |
Chemical Properties and Reactivity
Thiol-Thione Tautomerism
The thione group (-C=S) exhibits tautomerism, equilibrating with the thiol form (-SH) in solution. This duality underpins the compound’s redox activity and metal-coordination capacity.
Reaction Pathways
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Oxidation: Reacts with H₂O₂ or KMnO₄ to form disulfides or sulfonic acids.
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Reduction: Sodium borohydride (NaBH₄) reduces the triazole ring to dihydro derivatives.
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Alkylation: Thiol group undergoes nucleophilic substitution with alkyl halides (e.g., CH₃I) to form thioethers.
Applications in Scientific Research
Pharmaceutical Development
As a building block in drug discovery, the compound’s triazole scaffold is leveraged for:
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Antimicrobial Agents: Triazoles inhibit fungal cytochrome P450 enzymes .
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Anticancer Therapeutics: Metal complexes (e.g., with Cu²⁺) exhibit pro-apoptotic activity.
Materials Science
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Corrosion Inhibitors: Adsorbs onto metal surfaces via thiol groups, forming protective layers.
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Polymer Stabilizers: Scavenges free radicals in polymeric matrices.
Comparative Analysis with Analogues
Structural Analogues
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4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Replacing naphthylmethyl with allyl (C₃H₅) reduces aromatic stacking but enhances solubility .
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Phenyltriazoles: Lack of naphthylmethyl group diminishes hydrophobic interactions.
Table 3: Comparative Properties
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